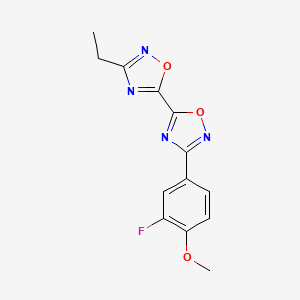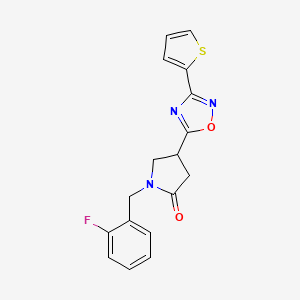
1-(2-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a pyrrolidin-2-one derivative that has been synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Synthesis of Novel Triazoles
Researchers synthesized new 1,2,4-triazoles, starting from isonicotinic acid hydrazide, and evaluated their antimicrobial activities. The study revealed that these compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).
Benzimidazole Derivatives with Antimicrobial and Antioxidant Activities
Another study involved the synthesis of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings. These compounds were screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
Synthesis and Antimicrobial Activities of Triazol Derivatives
The synthesis of novel 1,2,4-triazol derivatives and their antimicrobial activities against various bacterial and fungal strains were explored (Kaneria et al., 2016).
Biological Activity Prediction and Synthesis
Prediction of Biological Activity
Researchers synthesized novel oxadiazol-pyrrolidin-2-ones and predicted their biological activities using the PASS prediction method (Kharchenko et al., 2008).
Xanthine Oxidase Inhibitory Activity
A study developed a synthetic route for preparing oxadiazoles derivatives and evaluated their in vitro xanthine oxidase inhibitory activity (Qi et al., 2015).
Novel Mycobacterium tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity (Jeankumar et al., 2013).
Natural Product Analogs for Antitumor Activity
The synthesis of natural product analogs containing a 1,2,4-oxadiazole ring and their evaluation for antitumor activity were explored (Maftei et al., 2013).
Apoptosis Inducers and Potential Anticancer Agents
Discovery of Apoptosis Inducers
A novel apoptosis inducer was identified through high-throughput screening assays, showing activity against several cancer cell lines (Zhang et al., 2005).
Synthesis of Fluorinated Pyrazole for Antimicrobial Activity
Researchers synthesized fluorinated pyrazole containing pyridyl 1,3,4-oxadiazole motifs and evaluated their antimicrobial activity and cytotoxicity (Desai et al., 2016).
Antioxidant Activity
Novel Derivatives for Antioxidant Activity
The synthesis of novel derivatives and their screening for antioxidant activity were conducted, identifying potent antioxidants (Tumosienė et al., 2019).
Anticancer and 3D QSAR Studies
A 3D QSAR study on 1,2,4-oxadiazole derivatives was performed, leading to the discovery of new potential anticancer drugs (Vaidya et al., 2020).
Antioxidant Activity of Oxadiazoles
The synthesis of 1,3,4-oxadiazole derivatives and their antioxidant activity was studied, indicating significant activity (Maheshwari et al., 2011).
Sensing Applications
- Fluorescence Studies for Aniline Sensing: Novel thiophene substituted 1,3,4-oxadiazole derivatives were studied for fluorescence quenching by aniline, suggesting potential applications in aniline sensing (Naik et al., 2018).
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-2-1-4-11(13)9-21-10-12(8-15(21)22)17-19-16(20-23-17)14-6-3-7-24-14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVDFKCMIMYVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)
![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
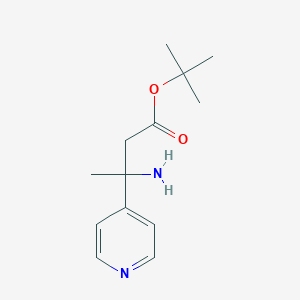
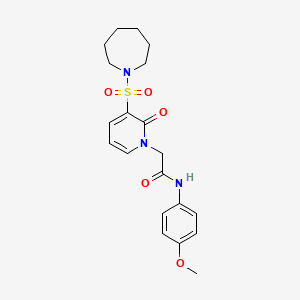
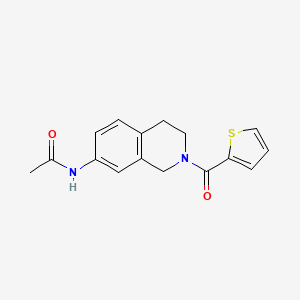
![N-(2,5-dimethoxybenzyl)-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2421530.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)
![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)
